Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate
Description
Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate is a chemical compound with a complex structure that includes a fluorophenyl group, a methylsulfonyl group, and a butanoate ester
Properties
IUPAC Name |
methyl 4-(4-fluoro-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-18-12(15)4-3-9-14(19(2,16)17)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQMIOXWTKDBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=CC=C(C=C1)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Sulfonylation: The next step is the introduction of the methylsulfonyl group to the fluorophenyl intermediate. This is usually achieved through a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with butanoic acid or its derivatives to form the desired ester, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate has shown promise in several research domains:
Medicinal Chemistry
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Activity : Research suggests potential antimicrobial properties, which could be explored for therapeutic applications against infections.
Pharmacology
- Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of specific enzymes, modulating biological pathways relevant to various diseases.
- Receptor Modulation : The fluorophenyl group may interact with receptors or proteins, influencing their activity and leading to therapeutic effects.
Industrial Applications
- Building Block in Synthesis : this compound can serve as a versatile building block in the synthesis of more complex molecules and materials.
- Development of New Materials : Its unique properties are being investigated for applications in creating new polymers and coatings with specific characteristics.
Case Study 1: Anti-inflammatory Mechanism
Research conducted on this compound demonstrated its ability to significantly reduce inflammation markers in vitro. The compound was shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, suggesting its potential as a therapeutic agent for conditions like arthritis.
Case Study 2: Antimicrobial Efficacy
In a study assessing various sulfonamide derivatives, this compound exhibited notable activity against Gram-positive bacteria. This finding supports further exploration into its application as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-[(4-bromophenyl)(methylsulfonyl)amino]butanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-[(4-iodophenyl)(methylsulfonyl)amino]butanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.
Biological Activity
Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 287.32 g/mol
- Key Functional Groups :
- Methylsulfonyl group
- Fluorophenyl moiety
- Butanoate backbone
Biological Activity
Preliminary studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties. The biological activity is attributed to its ability to interact with specific molecular targets, modulating various biological pathways.
The compound's mechanism of action involves:
- Enzyme Inhibition : The methylsulfonyl group can inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The fluorophenyl group may interact with receptors or proteins, influencing their activity and leading to therapeutic effects.
Pharmacological Studies
Data Table: Structure-Activity Relationships
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | CHFNOS | Contains fluorine; sulfonamide structure | Anti-inflammatory, potential DAT inhibitor |
| Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate | CHN OS | Different phenyl substitution pattern | Investigated for anti-inflammatory properties |
Case Study 1: DAT Inhibition in Preclinical Models
A series of compounds structurally related to this compound were evaluated for their efficacy in reducing cocaine and methamphetamine reinforcement in rat models. These studies highlighted the importance of structural modifications in enhancing DAT affinity and metabolic stability .
Case Study 2: Anti-inflammatory Mechanisms
Research involving similar sulfonamide compounds has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that this compound may also exhibit similar anti-inflammatory mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
